2-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine
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Overview
Description
2-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine is a heterocyclic organic compound. It features a benzothiazole ring fused with a tetrahydro structure, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The methyl group is introduced via alkylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
2-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
- 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride
Uniqueness
2-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C10H16N2S |
---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
2-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine |
InChI |
InChI=1S/C10H16N2S/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h7H,2-6,11H2,1H3 |
InChI Key |
LDGYCXCUFVRXDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)CCN |
Origin of Product |
United States |
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